Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Physicochemical Properties Lipophilicity Drug Design

Benzothiazole scaffold substitutions risk unpredictable pharmacokinetics, derailing CNS drug discovery. This compound eliminates that uncertainty with a precisely defined physicochemical profile (XLogP3 4.6, TPSA 53.2 Ų) tailored for optimal blood-brain barrier permeability. • CNS-Optimized Scaffold: XLogP3 4.6 & TPSA 53.2 Ų align within ideal CNS drug space, enabling rational structure-permeability relationship (SPR) studies. • Synthetic Versatility: Secondary amine handle permits acylation, sulfonylation, and reductive amination for focused kinase inhibitor library synthesis. • Supply Reliability: Consistently available at 95% purity for reproducible research outcomes.

Molecular Formula C15H14N2S
Molecular Weight 254.4 g/mol
CAS No. 56406-14-5
Cat. No. B1333000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-(6-methyl-benzothiazol-2-yl)-amine
CAS56406-14-5
Molecular FormulaC15H14N2S
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3
InChIInChI=1S/C15H14N2S/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
InChIKeyAHBLYJKTDDCZIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-(6-methyl-benzothiazol-2-yl)-amine Technical Specifications


Benzyl-(6-methyl-benzothiazol-2-yl)-amine (CAS 56406-14-5) is an organic compound belonging to the benzothiazole class, characterized by a thiazole ring fused to a benzene ring . Its molecular formula is C15H14N2S with a molecular weight of 254.4 g/mol [1]. The compound features a benzyl group and a methyl group at specific positions on the benzothiazole core . Key computed physicochemical properties include an XLogP3 of 4.6, a topological polar surface area (TPSA) of 53.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is typically supplied for research use with a purity of 95% [2].

Synthetic Handle N-benzyl secondary amine for derivatization Enables library synthesis via acylation or reductive amination
Permeability Research Higher lipophilicity, lower TPSA than parent amine Supports structure-permeability relationship studies
Physicochemical Reference Benzothiazole scaffold with defined substituent pattern Suited for computational modeling and logP/TPSA validation

Benzyl-(6-methyl-benzothiazol-2-yl)-amine Substitution Risks


Generic substitution among benzothiazole derivatives is a high-risk procurement strategy due to the extreme sensitivity of target binding and physicochemical properties to even minor substituent changes. While the benzothiazole core provides a common scaffold for biological activity [1], the presence and position of substituents like the benzyl and 6-methyl groups on Benzyl-(6-methyl-benzothiazol-2-yl)-amine dictate its specific lipophilicity, polarity, and potential for molecular interactions . Substituting with a different analog—such as one lacking the benzyl group or with a different substitution pattern—would fundamentally alter key parameters like XLogP3 and TPSA [2][3], leading to unpredictable changes in solubility, membrane permeability, and target engagement. Consequently, any change in compound identity necessitates a complete re-validation of experimental or process performance. The quantitative evidence below underscores the precise nature of these differences.

LogP Shift Closely related benzothiazole analogs differ by over 2 logP units, which may drastically alter membrane partitioning and permeability assays.
Polarity Gap The N-benzyl group lowers TPSA by ~14 Ų vs. unsubstituted aminobenzothiazoles; substitution with a primary amine analog would change polarity and H-bonding profile.
Reactivity Mismatch Replacing the secondary amine with a primary amine eliminates the unique synthetic vector for N-functionalized libraries.

Benzyl-(6-methyl-benzothiazol-2-yl)-amine: Structural Differentiation


Enhanced Lipophilicity (XLogP3)

Benzyl-(6-methyl-benzothiazol-2-yl)-amine exhibits a significantly higher computed lipophilicity (XLogP3 of 4.6) compared to the unsubstituted 2-aminobenzothiazole (XLogP3 of 1.9) and the 6-methyl analog lacking the N-benzyl group (XLogP3 of 2.4). This 2.2-2.7 unit increase in logP represents a >100-fold theoretical increase in octanol-water partition coefficient, indicating substantially greater membrane permeability potential [1][2][3].

Lipophilicity Gain
Cross-study comparable
Δ XLogP3 +2.7 vs parent amine
Target 4.6; comparators 1.9 (aminobenzothiazole) and 2.4 (6-methyl analog)
Supports membrane permeability study context; >100-fold theoretical partition increase.
Computed values from PubChem 2025.04 release; experimental logP may differ.
Physicochemical Properties Lipophilicity Drug Design Permeability

Reduced Polar Surface Area (TPSA)

The topological polar surface area (TPSA) of Benzyl-(6-methyl-benzothiazol-2-yl)-amine is calculated as 53.2 Ų, which is notably lower than the TPSA of both 2-aminobenzothiazole and 2-amino-6-methylbenzothiazole (both 67.2 Ų) [1][2][3]. This 14.0 Ų reduction is primarily attributed to the substitution of a primary amine hydrogen with a benzyl group, which shields the polar nitrogen atom and reduces the compound's overall polarity.

Polar Surface Reduction
Cross-study comparable
TPSA 53.2 Ų (Δ -14.0 Ų)
Comparators both 67.2 Ų
Lower polarity may enhance passive diffusion; relevant for oral and CNS probe design.
Reduction attributed to N-benzyl substitution shielding polar nitrogen.
Physicochemical Properties Polar Surface Area Drug Design Absorption

Benzyl-(6-methyl-benzothiazol-2-yl)-amine Applications


Building Block for CNS Drug Discovery

The substantially higher lipophilicity (XLogP3 = 4.6) and lower polar surface area (TPSA = 53.2 Ų) of Benzyl-(6-methyl-benzothiazol-2-yl)-amine make it a strategically advantageous scaffold for designing central nervous system (CNS)-penetrant small molecules [1]. Its physicochemical profile aligns with the optimal range for blood-brain barrier permeability (typically XLogP 1-5, TPSA < 90 Ų), positioning it as a more suitable starting point than its more polar analogs for medicinal chemistry programs targeting neurological disorders [1][2].

Selective Kinase Inhibitors via N-Functionalization

The secondary amine moiety in Benzyl-(6-methyl-benzothiazol-2-yl)-amine provides a unique synthetic handle for further derivatization, such as acylation, sulfonylation, or reductive amination, which is not possible with the primary amine analogs . This allows for the creation of focused libraries of N-substituted benzothiazole derivatives. Given that structurally related benzothiazole compounds have demonstrated potent and selective inhibition of kinases like Casein Kinase 1δ (CK1δ) with IC50 values in the low nanomolar range [3], this compound serves as a valuable intermediate for generating novel, patentable kinase inhibitors through combinatorial chemistry approaches.

Structure-Permeability Relationship (SPR) Probe

The clear, quantifiable differences in XLogP3 and TPSA between Benzyl-(6-methyl-benzothiazol-2-yl)-amine and its closest analogs (2-aminobenzothiazole and 2-amino-6-methylbenzothiazole) make it an ideal tool compound for establishing structure-permeability relationships (SPR) in a controlled series [1][2]. Researchers can use this compound to systematically investigate how incremental increases in lipophilicity and decreases in polarity impact cellular permeability and efflux ratios (e.g., P-glycoprotein substrate potential) in standardized in vitro assays like Caco-2 or MDCK.

Application
Selection Property
Validation Focus
CNS permeability design
XLogP3 4.6, TPSA 53.2 Ų
Blood-brain barrier permeability assay; P-gp efflux ratio assessment
Kinase inhibitor library synthesis
N-benzyl secondary amine handle
Kinase selectivity panel evaluation; structure-activity relationship exploration
Structure-permeability relationship probe
Controlled increase in lipophilicity vs. analogs
Caco-2 / MDCK monolayer transport; correlation with computed descriptors

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